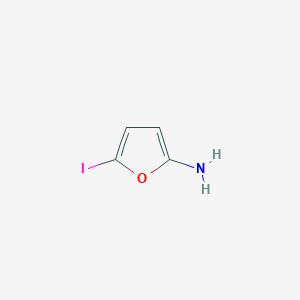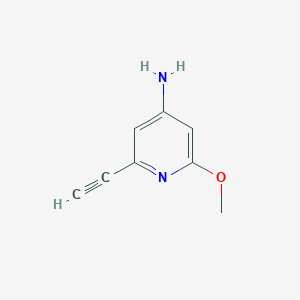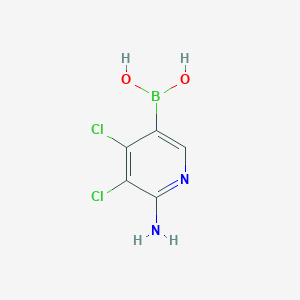
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an amino group at the 6th position and two chlorine atoms at the 4th and 5th positions on a pyridine ring, along with a boronic acid group at the 3rd position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
The synthesis of (6-Amino-4,5-dichloropyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dichloropyridine.
Amination: The 4,5-dichloropyridine undergoes nucleophilic substitution with an amine source to introduce the amino group at the 6th position.
Borylation: The resulting 6-amino-4,5-dichloropyridine is then subjected to a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. This step introduces the boronic acid group at the 3rd position.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.
Analyse Chemischer Reaktionen
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid is known to undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The amino and chloro groups on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (6-Amino-4,5-dichloropyridin-3-yl)boronic acid exerts its effects is primarily through its interactions with other molecules via the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The amino and chloro groups on the pyridine ring also contribute to its reactivity, allowing for a range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid can be compared with other boronic acids and pyridine derivatives:
(6-Aminopyridin-3-yl)boronic acid: Lacks the chloro substituents, which can affect its reactivity and selectivity in chemical reactions.
(4,5-Dichloropyridin-3-yl)boronic acid: Lacks the amino group, which can influence its ability to form hydrogen bonds and interact with biological targets.
Phenylboronic acid: A simpler structure that is widely used in Suzuki-Miyaura coupling reactions but lacks the additional functional groups that provide versatility in this compound.
The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H5BCl2N2O2 |
|---|---|
Molekulargewicht |
206.82 g/mol |
IUPAC-Name |
(6-amino-4,5-dichloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BCl2N2O2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1,11-12H,(H2,9,10) |
InChI-Schlüssel |
JDWFBWKVPWFVRI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C(=C1Cl)Cl)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)

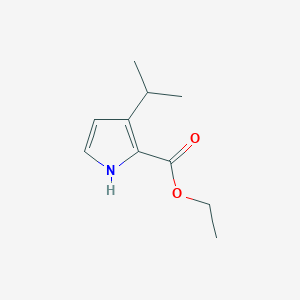
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)
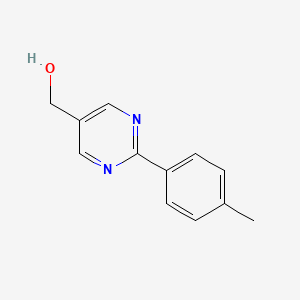



![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
